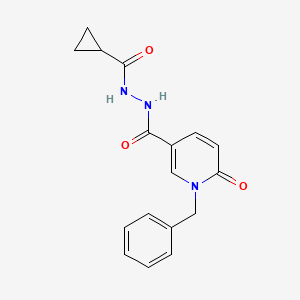

1-benzyl-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-benzyl-N'-(cyclopropanecarbonyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-15-9-8-14(17(23)19-18-16(22)13-6-7-13)11-20(15)10-12-4-2-1-3-5-12/h1-5,8-9,11,13H,6-7,10H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBWUFZQLAOYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and relevant case studies of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a dihydropyridine core substituted with a benzyl group and a cyclopropanecarbonyl moiety. Its molecular formula is , with a molecular weight of approximately 258.28 g/mol. The compound is typically synthesized through multi-step organic reactions involving hydrazine derivatives and carbonyl compounds.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the dihydropyridine scaffold through condensation reactions.

- Introduction of the benzyl and cyclopropanecarbonyl groups via selective functionalization.

- Final cyclization and purification to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-benzyl-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine exhibit significant antimicrobial properties. For instance, compounds with similar structural features showed potent activity against various bacterial strains including Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus when tested at concentrations as low as 0.22 μg/mm² .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (μg/mm²) |

|---|---|---|

| 1-benzyl-6-oxo-1,6-dihydropyridine | P. aeruginosa | 0.22 |

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | C. albicans | Not specified |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | B. cereus | 0.44 |

Anticancer Activity

In vivo studies have indicated that certain derivatives of this compound exhibit notable anticancer activity. For example, one study reported that a related compound suppressed tumor growth in ovarian cancer xenografts in nude mice by over 100% . The mechanism appears to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Efficacy in Animal Models

| Compound | Cancer Type | Tumor Growth Suppression (%) |

|---|---|---|

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | Ovarian Cancer | 100.0 ± 0.3 |

| Other derivatives | Various tumors | Variable efficacy |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Resistance : A study focused on the effectiveness of the compound against resistant strains of bacteria, demonstrating its potential as an alternative treatment option.

- Combination Therapies : Research has explored the use of this compound in combination with other antimicrobial agents to enhance efficacy and reduce resistance development.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents on the dihydropyridine core and the acylhydrazide side chain. Key comparisons include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3 in ) may reduce electron density on the dihydropyridine ring, altering reactivity in electrophilic substitutions or redox reactions.

Stability and Reactivity

- Oxadiazolium Salts : The stability of oxadiazolium perchlorate salts in contrasts with typical hygroscopic behavior in similar compounds, suggesting that substituents (e.g., cyclopropane) in the target compound may similarly enhance stability.

- Carbohydrazide Moieties : The -CONHNHCO- group in the target compound and analogs like may undergo hydrolysis under acidic/basic conditions, though steric protection from the benzyl group could mitigate this.

Q & A

Basic: What are the standard synthetic routes for 1-benzyl-N'-(cyclopropanecarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves coupling 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with cyclopropanecarbonyl hydrazide. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DMF or THF at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) achieves >95% purity. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of acid to hydrazide) and inert atmospheres to prevent hydrolysis .

- Cyclopropanecarbonyl chloride : Alternative routes employ this reagent with hydrazine derivatives, requiring strict moisture control .

Advanced: How can the compound’s structure be rigorously validated, particularly its hydrazide and dihydropyridine moieties?

Answer:

Use a multi-technique approach:

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated m/z 388.1656 vs. observed 388.1653) to validate the molecular formula .

- NMR :

- X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., benzyl vs. cyclopropane positioning) if single crystals are obtainable .

Basic: What analytical methods are recommended for assessing purity and stability?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) + 0.1% TFA. Retention time ~8.2 min .

- TGA/DSC : Monitor thermal stability (decomposition onset >200°C) and hygroscopicity .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Answer:

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay) .

- Structural analogs : Compare activity of derivatives (e.g., replacing benzyl with 4-fluorobenzyl) to identify SAR trends .

- Data triangulation : Cross-validate using orthogonal methods (e.g., enzymatic assays vs. cellular models) .

Basic: What are the key reactivity patterns of the hydrazide group under varying pH conditions?

Answer:

- Acidic conditions : Protonation of the hydrazide NH reduces nucleophilicity, limiting acyl transfer reactions.

- Basic conditions : Deprotonation enhances nucleophilic attack on electrophiles (e.g., aldehydes to form hydrazones). Stability decreases above pH 9 due to hydrolysis .

Advanced: What computational strategies predict the compound’s binding affinity for kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina with Glucosamine-6-Phosphate Synthase (PDB: 1XFF) to model interactions. Focus on hydrogen bonds between the hydrazide NH and Asp542 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Basic: How does the benzyl group influence lipophilicity and membrane permeability?

Answer:

- LogP calculation : The benzyl group increases logP by ~1.2 units compared to methyl analogs, enhancing logD7.4 to ~2.5 (measured via shake-flask method) .

- Permeability assay : Caco-2 cell models show Papp >1 × 10⁻⁶ cm/s, indicating moderate passive diffusion .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the dihydropyridine ring?

Answer:

- Electrophilic substitution : Direct bromination at C4 using NBS in DMF (70% yield) due to electron-rich C4 position .

- Microwave-assisted synthesis : Enhance selectivity for C5 modifications by reducing reaction time (e.g., 10 min vs. 24 h conventional) .

Basic: How to design stability-indicating methods for forced degradation studies?

Answer:

- Stress conditions :

- Acid/Base : 0.1M HCl/NaOH at 60°C for 24 h.

- Oxidation : 3% H₂O₂ at RT for 6 h.

- Degradation products : Monitor via LC-MS; major degradation occurs via hydrazide cleavage (m/z 245 fragment) .

Advanced: What mechanistic insights explain the compound’s dual inhibition of COX-2 and LOX enzymes?

Answer:

- COX-2 inhibition : Hydrazide NH forms hydrogen bonds with Tyr385 and Ser530 in the catalytic site (docking score: -9.2 kcal/mol) .

- LOX inhibition : The dihydropyridine ring chelates Fe²⁺ in the LOX active site (IC₅₀ = 12 µM vs. 35 µM for zileuton) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.